Dipiperidinomethane

説明

The exact mass of the compound Dipiperidinomethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dipiperidinomethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipiperidinomethane including the price, delivery time, and more detailed information at info@benchchem.com.

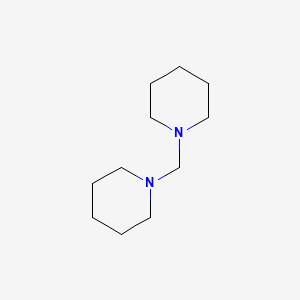

Structure

3D Structure

特性

IUPAC Name |

1-(piperidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKYLKBLUJXTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047453 | |

| Record name | Dipiperidinomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-09-1 | |

| Record name | Dipiperidinomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipiperidinomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipiperidinomethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1,1'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipiperidinomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipiperidinomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPIPERIDINOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B726J80UDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

"synthesis and characterization of Dipiperidinomethane"

An In-depth Technical Guide to the Synthesis and Characterization of Dipiperidinomethane

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of dipiperidinomethane (CAS No. 880-09-1), an important aminal compound with applications in organic synthesis. The document details the mechanistic principles of aminal formation, provides a field-proven protocol for the synthesis of dipiperidinomethane from piperidine and formaldehyde, and outlines a systematic workflow for its rigorous characterization using modern spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this versatile chemical building block.

Introduction to Dipiperidinomethane

Dipiperidinomethane, also known as 1,1'-methanediyldipiperidine, is a geminal diamine, specifically an aminal.[1] Its structure consists of a central methylene (-CH₂) bridge linking the nitrogen atoms of two piperidine rings.[1][2] This compound serves as a valuable reagent and building block in organic synthesis, often utilized in the formation of carbon-nitrogen bonds and as a precursor in the synthesis of more complex heterocyclic systems.[1][3] Understanding its synthesis and characterization is fundamental for its effective application in research and development.

The formation of dipiperidinomethane is a classic example of aminal synthesis, which involves the condensation of an aldehyde (in this case, formaldehyde) with a secondary amine (piperidine).[3] The reaction is typically reversible, and a key aspect of achieving high yields is managing the equilibrium, often by removing the water byproduct.

| Property | Value | Source |

| CAS Number | 880-09-1 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂ | [2][4] |

| Molecular Weight | 182.31 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 122-123 °C @ 15 mm Hg | [5][6] |

| Density | 0.915 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.482 | [5][6] |

The Underlying Chemistry: Aminal Synthesis Pathway

The synthesis of dipiperidinomethane is an application of aminal formation, a fundamental reaction in organic chemistry. This process is governed by principles of thermodynamics and kinetics, where the reaction is typically under thermodynamic control.[7][8] The overall reaction is an equilibrium process, and to drive the synthesis towards the product, the water formed during the reaction must often be removed.

The mechanism proceeds in several distinct steps:

-

Nucleophilic Attack: The secondary amine (piperidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which quickly rearranges to a neutral hemiaminal (also known as a carbinolamine).

-

Activation and Elimination: The hydroxyl group of the hemiaminal is protonated (often by another molecule of the amine acting as a mild acid), turning it into a good leaving group (H₂O). The nitrogen's lone pair assists in eliminating the water molecule, forming a highly reactive iminium ion.

-

Second Nucleophilic Attack: A second molecule of piperidine attacks the electrophilic carbon of the iminium ion.

-

Deprotonation: The resulting ammonium ion is deprotonated by a base (such as another amine molecule or water) to yield the final, stable aminal product, dipiperidinomethane.

This mechanistic understanding is crucial for optimizing reaction conditions, such as pH and temperature, to favor the formation of the desired product over side reactions.

Caption: Synthesis of Dipiperidinomethane from Piperidine and Formaldehyde.

Experimental Protocol: Synthesis of Dipiperidinomethane

This protocol describes a standard laboratory procedure for the synthesis of dipiperidinomethane. The causality behind this choice of methodology lies in its simplicity and efficiency, utilizing readily available starting materials without the need for specialized catalysts. The reaction is driven to completion by the principles discussed previously.

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Piperidine and formaldehyde are toxic and corrosive.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]

Materials & Equipment:

-

Piperidine (2.0 equivalents)

-

Formaldehyde (37% aqueous solution, 1.0 equivalent)

-

Potassium hydroxide (KOH) pellets

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (2.0 eq.). Begin stirring and cool the flask in an ice bath.

-

Addition of Formaldehyde: Slowly add the aqueous formaldehyde solution (1.0 eq.) to the stirring piperidine. The addition should be dropwise to control the exothermic reaction. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours. The formation of two layers may be observed.

-

Work-up & Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

To "salt out" the organic product and begin the drying process, add solid potassium hydroxide pellets portion-wise until the aqueous layer is saturated. This step is critical as it both breaks any emulsions and removes the bulk of the water.

-

Separate the upper organic layer.

-

-

Drying: Dry the collected organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.

-

Purification:

Characterization and Validation Workflow

A self-validating system of characterization ensures the identity and purity of the synthesized compound. This involves a multi-pronged approach using various spectroscopic and analytical techniques.

Caption: Systematic workflow for the characterization of Dipiperidinomethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of dipiperidinomethane.[12]

-

¹H NMR: The proton NMR spectrum provides definitive evidence of the structure. The key diagnostic signal is the singlet corresponding to the two protons of the central methylene bridge. The protons on the piperidine rings will appear as multiplets.[13]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylene bridge carbon and the three unique carbons of the piperidine rings (α, β, and γ to the nitrogen).

Expected NMR Data Summary:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~2.83 | Singlet | N-CH₂ -N (Methylene bridge) |

| ~2.35 - 2.46 | Multiplet | -N-CH₂ - (α-protons on piperidine ring) | |

| ~1.33 - 1.67 | Multiplet | -CH₂-CH₂ -CH₂ - (β and γ-protons on piperidine ring) | |

| ¹³C NMR | ~75-80 | - | N-C H₂-N (Methylene bridge) |

| ~50-55 | - | -N-C H₂- (α-carbons on piperidine ring) | |

| ~25-30 | - | -CH₂-C H₂- (β-carbons on piperidine ring) | |

| ~23-27 | - | -CH₂-C H₂-CH₂- (γ-carbon on piperidine ring) | |

| (Note: Exact chemical shifts can vary based on the solvent used for analysis.)[13] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present and, equally important, to confirm the absence of starting materials.[14]

-

Key Peaks: Look for C-H stretching vibrations just below 3000 cm⁻¹ and strong C-N stretching bands in the 1100-1250 cm⁻¹ region.

-

Absence of Peaks: Crucially, the spectrum should show a complete absence of a broad N-H stretching band (from piperidine, ~3300-3500 cm⁻¹) and a strong C=O stretching band (from formaldehyde, ~1720-1740 cm⁻¹). This confirms the reaction has gone to completion.[15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[14]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 182, corresponding to the molecular weight of C₁₁H₂₂N₂.[16]

-

Key Fragments: A prominent fragment is often observed at m/z = 98, which corresponds to the loss of one piperidine ring via cleavage of a C-N bond, resulting in a [C₅H₁₀N-CH₂]⁺ fragment.[14][16]

Safety and Handling

Dipiperidinomethane is an irritant.[1][14] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

-

Handling: Always handle in a well-ventilated fume hood.[17] Avoid contact with skin, eyes, and clothing.[17] Keep away from heat and sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry place.[17]

-

Spills: In case of a spill, contain the leakage with a non-combustible absorbent material (e.g., sand, vermiculite) and dispose of it according to local regulations.[17]

Conclusion

The synthesis of dipiperidinomethane via the condensation of piperidine and formaldehyde is a robust and illustrative example of aminal formation. This guide has detailed the mechanistic underpinnings, provided a reliable experimental protocol, and outlined a comprehensive characterization workflow. By employing a systematic approach of synthesis followed by rigorous spectroscopic validation (NMR, IR, MS), researchers can confidently produce and verify high-purity dipiperidinomethane for its varied applications in modern organic synthesis.

References

-

CAS Common Chemistry. Dipiperidinomethane. [Link]

-

Rippel, R., Ferreira, L. M., & Branco, P. S. (2023). Progress on the Synthesis and Applications of Aminals: Scaffolds for Molecular Diversity. Molecules. [Link]

-

P&S Chemicals. Product information, Dipiperidinomethane. [Link]

-

Knowles, T. P. J., et al. (2007). Kinetics and thermodynamics of amyloid formation from direct measurements of fluctuations in fibril mass. Proceedings of the National Academy of Sciences. [Link]

-

Chad's Prep. (2021). Synthesis of Amines | Organic Chemistry. YouTube. [Link]

-

Thomas, S. G., & Ellman, J. A. (Eds.). (2011). Chiral Amine Synthesis: Methods, Developments, and Applications. Wiley-VCH. [Link]

-

Gaeta, C., et al. (2020). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70151, Dipiperidinomethane. [Link]

-

MDPI. (2019). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

ResearchGate. (2014). Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study. [Link]

-

The Organic Chemistry Tutor. (2023). Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. YouTube. [Link]

-

Gaeta, C., et al. (2020). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society. [Link]

-

PubChemLite. Dipiperidinomethane (C11H22N2). [Link]

-

NIST. Piperidine, 1,1'-methylenebis-. NIST WebBook. [Link]

-

Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. [Link]

-

ResearchGate. (2022). Thermodynamic and detailed kinetic study of the formation of orthophthalaldehyde-agmatine complex by fluorescence intensities. [Link]

-

TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

-

White Rose eTheses Online. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

BTEC Applied Science. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

-

Elguero, J., Goya, P., & Jagerovic, N. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc. [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

DTIC. (1994). Piperidine Synthesis. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

-

Chemistry university. (2021). Diazomethane formation of methyl esters. YouTube. [Link]

Sources

- 1. CAS 880-09-1: Dipiperidinomethane | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. pschemicals.com [pschemicals.com]

- 5. DIPIPERIDINOMETHANE | 880-09-1 [chemicalbook.com]

- 6. DIPIPERIDINOMETHANE CAS#: 880-09-1 [amp.chemicalbook.com]

- 7. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. chemos.de [chemos.de]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. DIPIPERIDINOMETHANE(880-09-1) 1H NMR [m.chemicalbook.com]

- 14. Dipiperidinomethane | C11H22N2 | CID 70151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Piperidine, 1,1'-methylenebis- [webbook.nist.gov]

- 17. peptide.com [peptide.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dipiperidinomethane

Introduction: Unveiling a Versatile Synthetic Building Block

Dipiperidinomethane, also known by synonyms such as 1,1'-methanediyldipiperidine and bis(piperidino)methane, is an organic compound featuring two piperidine rings linked by a central methylene bridge.[1][2] With the CAS Registry Number 880-09-1, this aminal functional group-containing molecule serves as a valuable and versatile building block in modern organic synthesis.[1] Its unique structure, possessing two tertiary amine functionalities, imparts distinct chemical properties and a predictable pattern of reactivity that is leveraged in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the essential chemical properties, reactivity, and handling considerations for dipiperidinomethane, tailored for researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

Dipiperidinomethane is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1] The presence of two basic nitrogen atoms within its structure governs much of its chemical behavior, including its solubility and reactivity.[1] A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂ | [1][3] |

| Molecular Weight | 182.31 g/mol | [2][3] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 98-100 °C @ 8 Torr (122-123 °C @ 15 mmHg) | [3][4] |

| Density | ~0.92 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | ~1.482 | [4] |

| Predicted pKa | 11.35 ± 0.10 | [4] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis and Molecular Structure

Dipiperidinomethane is synthesized through the condensation reaction of two equivalents of piperidine with one equivalent of formaldehyde. This reaction is a classic example of aminal formation.

Caption: Synthesis of Dipiperidinomethane.

Reactivity Profile: A Tale of Two Nitrogens

The reactivity of dipiperidinomethane is dominated by the nucleophilic nature of its two tertiary amine nitrogen atoms and the inherent instability of the aminal linkage, particularly under acidic conditions.

Basicity and Salt Formation

As a diamine, dipiperidinomethane is basic and will react with acids to form ammonium salts. The predicted pKa of its conjugate acid is approximately 11.35, indicating it is a moderately strong base.[4] This property is crucial when selecting appropriate reaction conditions, as the protonation state of the molecule will dictate its nucleophilicity and solubility.

N-Alkylation and Quaternization

The lone pair of electrons on each nitrogen atom makes dipiperidinomethane a potent nucleophile, readily undergoing N-alkylation reactions with electrophiles such as alkyl halides.[5][6] This reaction, known as the Menschutkin reaction for tertiary amines, leads to the formation of a quaternary ammonium salt.[5] The reaction typically proceeds via an Sₙ2 mechanism.[5] Given that there are two reactive sites, the stoichiometry of the alkylating agent can be controlled to favor mono- or di-quaternization.

Caption: N-Alkylation (Quaternization) of Dipiperidinomethane.

Reactivity as a Formaldehyde Equivalent: The Mannich Reaction

Structurally, dipiperidinomethane can be considered a masked form of formaldehyde. In the presence of a suitable acid catalyst, it can generate an Eschenmoser's salt-like iminium ion intermediate. This reactive species is a powerful electrophile that can participate in Mannich-type reactions.[7][8][9] In this capacity, dipiperidinomethane serves as a convenient and often more manageable alternative to gaseous formaldehyde for introducing a 'CH₂-NR₂' (aminomethyl) group onto a C-H acidic compound, such as a ketone, ester, or nitroalkane.[8][9]

The general mechanism involves the acid-catalyzed elimination of one piperidine moiety to form a reactive iminium ion, which is then attacked by the enol form of a carbonyl compound. The resulting product is a β-amino carbonyl compound, commonly known as a Mannich base.[9]

Stability and Hydrolysis

The aminal linkage in dipiperidinomethane is susceptible to hydrolysis under acidic conditions. Protonation of one of the nitrogen atoms facilitates the elimination of a piperidine molecule, leading to the formation of an iminium ion, which is then attacked by water. This process ultimately regenerates formaldehyde and piperidine. Consequently, dipiperidinomethane is unstable in aqueous acidic environments and should be handled and used in reactions under anhydrous or basic/neutral conditions to maintain its structural integrity.

Experimental Protocols

The following protocols are provided as representative examples of the reactivity of dipiperidinomethane. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Mono-Quaternization via N-Alkylation

This protocol describes a general procedure for the N-alkylation of dipiperidinomethane with an alkyl halide to form a mono-quaternary ammonium salt, based on standard methodologies for tertiary amines.[5][10]

Materials:

-

Dipiperidinomethane

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add dipiperidinomethane (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10-20 mL per gram).

-

Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

-

Addition of Alkylating Agent: While stirring the solution at room temperature, slowly add the alkyl halide (1.0-1.1 eq) dropwise via syringe. Caution: Alkyl halides are often toxic and lachrymatory. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. A precipitate of the quaternary ammonium salt may form over time. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. Reaction times can vary from a few hours to 48 hours depending on the reactivity of the alkyl halide.[5]

-

Product Isolation: Once the reaction is complete, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Purification: If no precipitate forms, or if further purification is needed, the solvent can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the salt. The product is then collected by filtration and dried under vacuum.

Safety and Handling

Dipiperidinomethane is an irritant and should be handled with care.[2]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from acids and sources of moisture to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Caption: Safe Handling and Storage Workflow.

Conclusion

Dipiperidinomethane is a synthetically useful diamine whose reactivity is centered around the nucleophilicity of its nitrogen atoms and its function as a stable formaldehyde precursor. Its utility in N-alkylation and Mannich-type reactions makes it a valuable tool for introducing piperidine and aminomethyl moieties into target structures. A thorough understanding of its properties, particularly its basicity and sensitivity to acidic hydrolysis, is paramount for its successful application in complex synthetic endeavors. By adhering to appropriate handling and storage procedures, researchers can safely and effectively harness the synthetic potential of this versatile building block.

References

-

Dipiperidinomethane | C11H22N2 | CID 70151 - PubChem. [Link]

-

Dipiperidinomethane|880-09-1 - Encyclopedia - Molbase. [Link]

-

Dipiperidinomethane - CAS Common Chemistry. [Link]

-

Some Piperidine Derivatives by the Mannich Reaction - Journal of the American Chemical Society. [Link]

-

Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate - MDPI. [Link]

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction - Springer. [Link]

-

Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies - MDPI. [Link]

-

New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity - PubMed. [Link]

-

Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti - Journal of American Science. [Link]

Sources

- 1. CAS 880-09-1: Dipiperidinomethane | CymitQuimica [cymitquimica.com]

- 2. Dipiperidinomethane | C11H22N2 | CID 70151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. DIPIPERIDINOMETHANE CAS#: 880-09-1 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. jofamericanscience.org [jofamericanscience.org]

- 10. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis, Handling, and Application of Dipiperidinomethane

An In-depth Technical Guide to Dipiperidinomethane for Advanced Research

Foreword: In the landscape of modern organic synthesis and drug discovery, the strategic use of specialized building blocks is paramount. Dipiperidinomethane, a seemingly simple aminal, offers a unique combination of basicity, structural rigidity, and reactive potential. This guide moves beyond a superficial data summary to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this versatile reagent. Herein, we delve into the causality behind its synthesis, the nuances of its safe handling, and its practical applications, grounded in established chemical principles.

Core Chemical Identity and Properties

Dipiperidinomethane, systematically named 1-(piperidin-1-ylmethyl)piperidine, is an organic compound featuring two piperidine rings linked by a methylene bridge.[1] This structure is fundamental to its chemical behavior and utility in synthesis.

Synonyms: 1,1'-Methanediyldipiperidine, Bis(piperidino)methane, Methylenebispiperidine[1][4][5]

Physicochemical Data

A summary of key quantitative data is essential for experimental planning, from reaction setup to purification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | [1][2] |

| Molecular Weight | 182.31 g/mol | [2][5][6] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 122-123 °C @ 15 mm Hg | [4][6] |

| Density | 0.915 g/mL at 25 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.482 | [4][6] |

| pKa (Predicted) | 11.35 ± 0.10 | [4][6] |

| Flash Point | 197 °F (91.7 °C) | [4][6] |

Synthesis and Mechanistic Insight

Understanding the formation of dipiperidinomethane is key to appreciating its reactivity. It is classically synthesized via the condensation of piperidine with formaldehyde. This reaction is a cornerstone of amine chemistry and proceeds through a well-understood mechanism.

The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of formaldehyde. This forms a hemiaminal intermediate, which then dehydrates to form a reactive Eschenmoser-like salt (N-methylenepiperidinium ion). A second equivalent of piperidine then acts as a nucleophile, attacking the methylene carbon of this intermediate to yield the final dipiperidinomethane product. The basic nature of piperidine itself can catalyze the reaction, though acid catalysis is also common.

Illustrative Synthesis Pathway

Caption: Synthesis pathway of Dipiperidinomethane.

Applications in Organic Synthesis and Drug Development

The utility of dipiperidinomethane stems from its role as a stable, yet reactive, synthon. It serves as a practical equivalent of the otherwise unstable N-methylenepiperidinium ion.

-

Building Block: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7] Dipiperidinomethane provides a readily available source of two such rings, making it a valuable starting material for creating more complex molecules.[1][8]

-

Mannich-type Reactions: As a bis-amino compound, it can be used in Mannich-type reactions as a source of a piperidinomethyl group, which is a common functional group in pharmaceuticals.

-

Ligand in Coordination Chemistry: The nitrogen atoms possess lone pairs of electrons that can coordinate with metal centers, allowing it to act as a bidentate ligand in catalysis and materials science.[1]

-

Non-nucleophilic Base: While it is a strong base (pKa ~11.35), its steric bulk can sometimes allow it to function as a non-nucleophilic base, similar to other hindered amines, to promote elimination or condensation reactions.[4][7]

Safety Profile and Handling Protocols

A rigorous adherence to safety protocols is non-negotiable when handling any chemical reagent. The Safety Data Sheet (SDS) for dipiperidinomethane outlines several key hazards that must be managed through proper engineering controls and personal protective equipment (PPE).[9]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][9] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][9] |

| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[9] |

Source: GHS Classification data from multiple supplier Safety Data Sheets.[5][9]

Mandatory Handling Protocol

The following step-by-step protocol is a self-validating system designed to mitigate the identified risks.

-

Preparation & Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. The risk of serious eye damage (H318) necessitates this level of protection.[9][10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Skin and Body Protection: Wear a flame-retardant, antistatic lab coat and ensure skin is not exposed.

-

-

Dispensing and Use:

-

Spill & Emergency Response:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call for medical attention.[9][10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

Spill: Collect spillage to prevent environmental release. Absorb with inert material and dispose of in an approved waste container.[9]

-

-

Storage & Disposal:

Safe Handling Workflow Diagram

Caption: A workflow for the safe handling of Dipiperidinomethane.

Analytical Characterization

Confirming the identity and purity of dipiperidinomethane is critical. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine rings and the central methylene bridge. The protons on the carbons alpha to the nitrogen will appear downfield, typically in the 2.4-2.8 ppm range, while the methylene bridge protons will likely appear as a singlet around 2.8 ppm. The remaining piperidine protons will be in the 1.3-1.7 ppm region.[11]

-

¹³C NMR: The carbon NMR would show distinct signals for the three chemically different carbons of the piperidine ring and one for the methylene bridge carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 182.31 g/mol .[5] A characteristic fragmentation pattern would involve the cleavage of the C-N bonds, likely yielding a prominent peak at m/z 98, corresponding to the N-methylenepiperidinium cation.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. Key features would include the absence of N-H stretching (verifying it's a tertiary amine) and characteristic C-N stretching bands.

Conclusion

Dipiperidinomethane is more than a simple diamine; it is a potent synthetic tool whose utility is unlocked through a thorough understanding of its properties, synthesis, and reactivity. Its role as a stable precursor to reactive piperidinomethyl species makes it invaluable in the construction of complex nitrogen-containing molecules for pharmaceutical and agrochemical applications. However, its significant hazards, particularly severe eye damage and skin irritation, demand a disciplined and protocol-driven approach to handling. By integrating the technical data and safety workflows presented in this guide, researchers can confidently and safely leverage the full potential of this versatile chemical building block.

References

-

CAS Common Chemistry. Dipiperidinomethane. Available at: [Link]

-

P&S Chemicals. Product information, Dipiperidinomethane. Available at: [Link]

-

PubChem, National Institutes of Health. Dipiperidinomethane | C11H22N2 | CID 70151. Available at: [Link]

-

CXZ080. Safety Data Sheet. Available at: [Link]

-

BTEC Applied Science. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available at: [Link]

-

TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

-

PENTA s.r.o. Piperidine - SAFETY DATA SHEET. Available at: [Link]

-

SpectraBase. Piperidine. Available at: [Link]

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. CAS 880-09-1: Dipiperidinomethane | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. pschemicals.com [pschemicals.com]

- 4. DIPIPERIDINOMETHANE | 880-09-1 [chemicalbook.com]

- 5. Dipiperidinomethane | C11H22N2 | CID 70151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DIPIPERIDINOMETHANE CAS#: 880-09-1 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. tuodaindus.com [tuodaindus.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. DIPIPERIDINOMETHANE(880-09-1) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the History, Synthesis, and Applications of Dipiperidinomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipiperidinomethane, a seemingly simple diamine, holds a significant place in the history of organic synthesis and continues to be a valuable building block in the development of modern pharmaceuticals. As a classic example of a Mannich base, its story is intrinsically linked to the discovery and evolution of one of organic chemistry's most fundamental reactions. This in-depth technical guide provides a comprehensive literature review on the history of dipiperidinomethane, detailing its discovery, early synthetic methods, and its contemporary applications, particularly within the realm of drug discovery and development. This guide will furnish researchers and scientists with a thorough understanding of this versatile molecule, from its theoretical underpinnings to practical synthetic considerations and its role in the creation of bioactive compounds.

Introduction

Dipiperidinomethane, systematically named 1-(piperidin-1-ylmethyl)piperidine, is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its molecular structure, featuring two piperidine rings linked by a methylene bridge, makes it a notable example of an aminal. The significance of dipiperidinomethane in organic chemistry stems from its identity as a Mannich base, a class of compounds formed through the Mannich reaction. This three-component condensation reaction, a cornerstone of C-C bond formation, has proven to be an invaluable tool for the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and agrochemicals.[2][3] The piperidine moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5] Consequently, dipiperidinomethane, as a readily accessible derivative, serves as a crucial starting material and intermediate in the synthesis of various bioactive piperidine-containing compounds.

Historical Perspective: The Genesis of a Mannich Base

The history of dipiperidinomethane is inextricably tied to the discovery of the Mannich reaction by the German chemist Carl Mannich in 1912.[6] While working on the synthesis of morphine glucosides, Mannich discovered a general reaction for the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[6] This reaction involves the condensation of an active hydrogen compound (the "acidic component") with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine.

The synthesis of dipiperidinomethane is a direct and simple illustration of the Mannich reaction where piperidine serves as both the amine and, in a sense, the nucleophile that ultimately forms the second bond to the methylene bridge. The reaction proceeds through the formation of an Eschenmoser-like salt, a methyleneiminium ion, from the condensation of piperidine and formaldehyde. This electrophilic intermediate then reacts with a second equivalent of piperidine to yield dipiperidinomethane.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of dipiperidinomethane is essential for its effective use in synthesis. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| CAS Number | 880-09-1 | [7] |

| Molecular Formula | C₁₁H₂₂N₂ | [8] |

| Molecular Weight | 182.31 g/mol | [8] |

| Boiling Point | 122-123 °C at 15 mmHg | [7] |

| Density | 0.915 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.482 | [7] |

| Appearance | Clear colorless to light yellow liquid | [7] |

Spectroscopic data is critical for the identification and characterization of dipiperidinomethane.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of dipiperidinomethane is expected to show characteristic signals for the piperidine ring protons and the methylene bridge protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum of dipiperidinomethane will exhibit characteristic absorption bands for C-H and C-N bonds. A notable feature is the absence of an N-H stretching band, confirming the tertiary nature of the amine nitrogens.[1]

Synthetic Methodologies: From Historical Roots to Modern Practice

The primary and most direct method for the synthesis of dipiperidinomethane is the reaction of piperidine with formaldehyde, a classic example of the Mannich reaction.

Experimental Protocol: Synthesis of Dipiperidinomethane

This protocol outlines a standard laboratory procedure for the synthesis of dipiperidinomethane.

Materials:

-

Piperidine

-

Formaldehyde solution (37% in water)

-

Potassium carbonate (anhydrous)

-

Diethyl ether or Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine two equivalents of piperidine with one equivalent of a 37% aqueous formaldehyde solution.

-

Reaction Execution: The reaction mixture is typically stirred at room temperature. The reaction is often exothermic and may require initial cooling. For completion, the mixture can be gently heated to reflux for a period of 1-2 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. Anhydrous potassium carbonate is added to the aqueous layer to salt out the organic product and neutralize any remaining acid.

-

Extraction: The product is extracted with a suitable organic solvent such as diethyl ether or dichloromethane. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude dipiperidinomethane can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

Stoichiometry: The use of two equivalents of piperidine ensures that there is sufficient nucleophile to react with the in-situ generated methyleneiminium ion.

-

Solvent: The reaction can often be performed neat or in a suitable solvent. The choice of extraction solvent is based on the product's solubility and ease of removal.

-

Work-up with Potassium Carbonate: Potassium carbonate is a mild base that effectively removes water from the organic phase and neutralizes any formic acid that may be present as an impurity in the formaldehyde solution.

Caption: Synthesis of Dipiperidinomethane via the Mannich Reaction.

Applications in Drug Development and Organic Synthesis

The utility of dipiperidinomethane in drug development lies in its role as a versatile bifunctional building block. The two piperidine rings can be further functionalized, and the central methylene bridge can be a point of cleavage or modification. While direct incorporation of the entire dipiperidinomethane moiety into a final drug product is less common, it serves as a valuable starting material for the synthesis of more complex piperidine-containing drug candidates.

The piperidine scaffold is a key component in a wide range of pharmaceuticals, including antipsychotics, antihistamines, and analgesics.[4][5] The ability to readily synthesize substituted piperidines is therefore of great importance to medicinal chemists. While specific examples of blockbuster drugs synthesized directly from dipiperidinomethane are not prominently featured in the literature, its derivatives and analogous structures are instrumental. For instance, the general synthetic strategies involving Mannich bases are widely applied in the pharmaceutical industry.

The reactivity of dipiperidinomethane allows for a variety of chemical transformations. The nitrogen atoms can be quaternized, and the piperidine rings can undergo ring-opening or substitution reactions under specific conditions. Furthermore, the methylene bridge can be a target for cleavage, potentially liberating two functionalized piperidine units.

Conclusion

Dipiperidinomethane, born from the seminal work of Carl Mannich, stands as a testament to the enduring power and versatility of the Mannich reaction. Its history is a reflection of the progress in organic synthesis, and its continued use in research and development underscores its importance as a fundamental building block. For researchers and scientists in the field of drug development, a comprehensive understanding of the history, synthesis, and reactivity of dipiperidinomethane provides a valuable tool for the design and creation of novel therapeutic agents. As the quest for new and more effective medicines continues, the legacy of this seemingly simple molecule is sure to endure.

References

-

International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

MDPI. (2024). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

News-Medical.net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

-

Scribd. (n.d.). Carl Mannich. [Link]

- Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.

- Google Patents. (n.d.).

-

PubChem. (n.d.). Dipiperidinomethane. [Link]

-

ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine - Google Patents [patents.google.com]

- 7. DIPIPERIDINOMETHANE CAS#: 880-09-1 [amp.chemicalbook.com]

- 8. Dipiperidinomethane | C11H22N2 | CID 70151 - PubChem [pubchem.ncbi.nlm.nih.gov]

"quantum chemical calculations on Dipiperidinomethane structure"

An In-Depth Technical Guide to Quantum Chemical Calculations on the Dipiperidinomethane Structure

Authored by: A Senior Application Scientist

Abstract

Dipiperidinomethane (C₁₁H₂₂N₂) is a versatile N-heterocyclic compound featuring two piperidine rings linked by a methylene bridge.[1][2] Its structural flexibility and the presence of two basic nitrogen atoms make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The conformational landscape of dipiperidinomethane is complex, governed by the orientation of the piperidine rings and the lone pairs on the nitrogen atoms. Understanding this landscape is critical for predicting its reactivity, ligand-binding capabilities, and ultimately, its biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective framework for elucidating the structural, electronic, and thermodynamic properties of this molecule, providing insights that are often difficult to obtain through experimental means alone.[3] This guide provides a comprehensive, in-depth protocol for performing and interpreting quantum chemical calculations on the dipiperidinomethane structure, tailored for researchers in computational chemistry and drug development.

Introduction: The Significance of Dipiperidinomethane and the Role of Computational Chemistry

Dipiperidinomethane serves as a key intermediate in synthetic chemistry and can act as a bidentate ligand in coordination chemistry.[1] Its molecular structure, characterized by two saturated heterocyclic rings, imparts significant conformational freedom. The relative orientation of these rings can drastically alter the molecule's steric profile, dipole moment, and the accessibility of the nitrogen lone pairs for chemical reactions or intermolecular interactions.

Why Quantum Chemistry?

Experimental characterization of all possible conformers can be challenging. Computational methods allow for a systematic exploration of the potential energy surface to identify stable conformers and the transition states that connect them.[4] This in silico approach provides a foundational understanding of:

-

Conformational Preferences: Identifying the lowest energy (most stable) structure and the relative energies of other conformers.[5][6]

-

Electronic Structure: Analyzing frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity.[7]

-

Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) to aid in experimental characterization.

-

Thermodynamic Properties: Calculating free energies to understand conformational equilibria.[8]

This guide focuses on Density Functional Theory (DFT) due to its excellent balance of computational accuracy and efficiency for medium-sized organic molecules.[9][10]

Table 1: Physicochemical Properties of Dipiperidinomethane

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | [2][11] |

| Molecular Weight | 182.31 g/mol | [2][11] |

| CAS Number | 880-09-1 | [2][12] |

| Appearance | Colorless to pale yellow liquid | [1][13] |

| Boiling Point | 122-123 °C @ 15 mm Hg | [13] |

| Density | ~0.915 g/mL at 25 °C | [13] |

| SMILES | C1CCN(CC2CCCCN2)CC1 | [2] |

Theoretical Foundations & Method Selection: The "Why" Behind the "How"

The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of theoretical method and basis set. This choice is not arbitrary; it is a deliberate balance between desired accuracy and available computational resources.[10]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach is computationally less demanding, making it ideal for molecules the size of dipiperidinomethane.[9]

Choosing a Functional

The "functional" in DFT is an approximation that describes the exchange-correlation energy. The choice of functional is critical.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that has been a workhorse in computational chemistry for decades. It provides robust results for a wide range of organic molecules and is an excellent starting point.

-

M06-2X: This is a meta-hybrid GGA functional that often provides superior performance for non-covalent interactions, which are crucial for determining the conformational energies of flexible molecules like dipiperidinomethane.[4][9]

-

ωB97X-D: This is a range-separated hybrid functional that includes an empirical dispersion correction. It is highly recommended for systems where van der Waals forces are important.[9][14]

Expert Insight: For dipiperidinomethane, the flexibility of the two rings means that weak intramolecular interactions (dispersion forces) will play a significant role in stabilizing certain conformers. Therefore, using a functional that accounts for dispersion, such as ωB97X-D or by adding an empirical correction like D3 to B3LYP (i.e., B3LYP-D3), is strongly advised for achieving accurate relative energies.[6]

Selecting a Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost.

-

Pople Style (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good compromise. The 6-31G(d) basis set is suitable for initial geometry optimizations. For more accurate final energy calculations, a larger basis set like 6-311+G(d,p) is recommended. The + indicates the addition of diffuse functions (important for lone pairs and anions), and the (d,p) indicates the addition of polarization functions (for accurately describing bonding).

-

Dunning Style (e.g., cc-pVDZ, cc-pVTZ): Correlation-consistent basis sets are designed to converge systematically to the complete basis set limit. They are generally more accurate but also more computationally expensive than Pople-style sets of a similar size.[15]

Table 2: Recommended DFT Method and Basis Set Combinations

| Stage of Calculation | Recommended Level of Theory | Rationale |

| Initial Conformational Search | B3LYP/6-31G(d) | Fast and reliable for generating a diverse set of initial conformer geometries. |

| Geometry Optimization | ωB97X-D/6-311G(d,p) | Good balance of accuracy and cost. Includes dispersion, which is crucial for this flexible molecule. |

| Final Single-Point Energy | M06-2X/cc-pVTZ | High-accuracy calculation on the optimized geometry to refine the relative energies of conformers.[9] |

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the practical steps for performing a comprehensive computational analysis of dipiperidinomethane. The workflow is designed to be self-validating, ensuring that the results are physically meaningful.

Workflow Overview

The following diagram illustrates the logical flow of the computational protocol, from initial structure generation to final analysis.

Caption: A comprehensive workflow for the quantum chemical analysis of dipiperidinomethane.

Step 1: Initial Structure and Conformational Search

-

Generate 3D Structure: Start by generating an initial 3D structure of dipiperidinomethane. This can be done using its SMILES string (C1CCN(CC2CCCCN2)CC1) in software like Avogadro, GaussView, or ChemDraw.

-

Perform a Conformational Search: Due to its flexibility, a single starting structure is insufficient. A thorough conformational search is mandatory to explore the potential energy surface.

-

Method: Use a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) or a semi-empirical method (e.g., GFN2-xTB) to generate hundreds or thousands of potential conformers.

Step 2: Geometry Optimization

-

Select Unique Conformers: From the conformational search, select the lowest-energy unique conformers (typically within a 10-15 kcal/mol window of the lowest energy structure) for further DFT calculations.

-

Run DFT Optimization: For each selected conformer, perform a full geometry optimization using your chosen DFT method and basis set (e.g., ωB97X-D/6-311G(d,p)). This process adjusts the bond lengths, angles, and dihedrals to find the nearest stationary point on the potential energy surface.

-

Example Gaussian Input:

-

Trustworthiness: The optimization process is self-validating. Convergence criteria (monitoring forces and displacements) ensure that a true minimum has been located according to the specified level of theory.

-

Step 3: Frequency Analysis

-

Run Frequency Calculation: After each optimization converges, perform a frequency calculation at the same level of theory.

-

Example Gaussian Input (using the optimized geometry from the checkpoint file):

-

-

Validate the Minimum: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, not a stable conformer, and must be re-optimized (e.g., by slightly distorting the geometry along the imaginary frequency's vibrational mode).

-

Obtain Thermochemical Data: The frequency calculation also provides crucial thermodynamic data, including the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These are essential for calculating the Gibbs free energy (G).

Results Analysis and Interpretation

Conformational Analysis

After successfully optimizing and validating all conformers, compile the electronic energies (E) and Gibbs free energies (G) into a table. The most stable conformer is the one with the lowest free energy.

Table 3: Example Analysis of Dipiperidinomethane Conformers (Hypothetical Data)

| Conformer ID | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) @ 298.15 K |

| Conf-1 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 0.52 | 0.85 | 18.1 |

| Conf-3 | 1.15 | 1.50 | 6.6 |

The Boltzmann population, calculated from ΔG, gives the percentage of each conformer present in thermal equilibrium at a given temperature. This is critical for predicting bulk properties, as the observed value is a population-weighted average over all significant conformers.

Electronic Structure Analysis

Analysis of the frontier molecular orbitals (FMOs) provides deep insights into the molecule's reactivity.

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. In dipiperidinomethane, the HOMO is expected to be localized on the nitrogen lone pairs, identifying them as the primary nucleophilic and basic sites.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most likely to accept an electron. The shape and energy of the LUMO indicate potential electrophilic sites.

-

HOMO-LUMO Gap (ΔEgap): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[7]

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For dipiperidinomethane, the MEP will clearly show negative potential around the two nitrogen atoms.

Logic Diagram: From Calculation to Chemical Insight

Sources

- 1. CAS 880-09-1: Dipiperidinomethane | CymitQuimica [cymitquimica.com]

- 2. Dipiperidinomethane | C11H22N2 | CID 70151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. pschemicals.com [pschemicals.com]

- 13. DIPIPERIDINOMETHANE CAS#: 880-09-1 [amp.chemicalbook.com]

- 14. jksus.org [jksus.org]

- 15. osti.gov [osti.gov]

An In-depth Technical Guide to the Solubility of Dipiperidinomethane in Various Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of dipiperidinomethane (CAS 880-09-1), a versatile building block in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide offers a robust predictive framework based on fundamental chemical principles and the known properties of analogous structures.[1] We will explore the theoretical underpinnings of its solubility, present a predicted solubility profile across a range of common organic solvents, and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility parameters. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize dipiperidinomethane in their work.

Introduction to Dipiperidinomethane and its Physicochemical Properties

Dipiperidinomethane, also known as 1,1'-methylenebis(piperidine), is a diamine with the molecular formula C₁₁H₂₂N₂.[2] It is structurally characterized by two piperidine rings linked by a methylene bridge.[1] This unique structure imparts specific physicochemical properties that govern its behavior in various solvent systems.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | [1][2] |

| Molecular Weight | 182.31 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 122-123 °C at 15 mm Hg | |

| Density | 0.915 g/mL at 25 °C |

The presence of two tertiary amine functionalities within the piperidine rings makes dipiperidinomethane a basic compound.[1] The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, a key factor influencing its solubility in protic solvents. The overall molecule, with its significant hydrocarbon content, also possesses considerable nonpolar character.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The interplay of London dispersion forces, dipole-dipole interactions, and hydrogen bonding between the solute (dipiperidinomethane) and the solvent determines the extent of solubility.

Molecular Structure and Polarity Analysis:

-

Polar Moieties: The two tertiary amine groups are the primary polar centers in the molecule. The nitrogen atoms' electronegativity creates a dipole moment, and their lone pairs can accept hydrogen bonds from protic solvents.

-

Nonpolar Moieties: The two piperidine rings and the methylene bridge constitute a significant nonpolar, aliphatic portion of the molecule. This hydrocarbon framework will readily interact with nonpolar solvents through London dispersion forces.

Based on this structure, a nuanced solubility profile is anticipated. Dipiperidinomethane is expected to be a versatile solvent, with miscibility in a range of organic solvents, but with varying degrees of affinity depending on the solvent's polarity and hydrogen bonding capability.

Predicted Solubility Profile of Dipiperidinomethane

The following table summarizes the predicted solubility of dipiperidinomethane in various classes of organic solvents. This qualitative assessment is based on its molecular structure and the known solubility of similar compounds like piperidine.[4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The nitrogen atoms in dipiperidinomethane can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the polar C=O, C≡N, C-O-C, and S=O bonds in the solvents and the polar C-N bonds in dipiperidinomethane will promote solubility. The lack of hydrogen bond donation from the solvent prevents competition for the nitrogen lone pairs. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The nonpolar piperidine rings and methylene bridge will have favorable van der Waals interactions with the aromatic rings of these solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate | While the nonpolar components of dipiperidinomethane will interact with these solvents, the polar amine groups may limit complete miscibility. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the dipiperidinomethane molecule. |

Experimental Protocol for Determining the Solubility of Dipiperidinomethane

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

Dipiperidinomethane (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of dipiperidinomethane to a series of glass vials. A visual excess of the liquid solute should be present.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with dipiperidinomethane) using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved micro-droplets.

-

-

Analysis:

-

Prepare a series of calibration standards of dipiperidinomethane in the same solvent at known concentrations.

-

Analyze the calibration standards and the filtered sample aliquot by a validated GC or HPLC method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of dipiperidinomethane in the filtered sample by interpolating its instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the solubility of dipiperidinomethane in the specific solvent at the given temperature.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Self-Validating System and Trustworthiness

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

-

Temperature Control: Precise temperature control is critical, as solubility is temperature-dependent. The temperature of the shaker bath should be monitored and recorded.

-

Method Validation: The analytical method (GC or HPLC) should be validated for linearity, accuracy, and precision to ensure reliable quantification.

Visualizations

Predicted Solubility Profile of Dipiperidinomethane

Caption: Predicted solubility of dipiperidinomethane in different solvent classes.

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Conclusion

Dipiperidinomethane is a versatile organic compound with a predicted high degree of solubility in a wide array of organic solvents. This is attributed to its molecular structure, which combines both polar tertiary amine functionalities and a significant nonpolar aliphatic framework. For applications requiring precise solubility data, the provided experimental protocol offers a robust and reliable method for its determination. This guide serves as a valuable resource for scientists and researchers, enabling informed solvent selection and facilitating the effective use of dipiperidinomethane in various synthetic applications.

References

- Factors affecting solubility. (n.d.).

- CymitQuimica. (n.d.). CAS 880-09-1: Dipiperidinomethane.

-

Master Organic Chemistry. (2012, April 27). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Retrieved from [Link]

-

ACS Publications. (n.d.). CO2 Solubility Measurements and Modeling for Tertiary Diamines. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Correction to “Measurement and Correlation of the Solubility for 4,4′-Diaminodiphenylmethane in Different Solvents”. Retrieved from [Link]

-

LON-CAPA OCHem. (n.d.). Polar Protic Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Dipiperidinomethane. Retrieved from [Link]

Sources

"toxicological studies of Dipiperidinomethane"

An In-depth Technical Guide to the Toxicological Evaluation of Dipiperidinomethane

Prepared by: Gemini, Senior Application Scientist

Introduction

Dipiperidinomethane (CAS 880-09-1), also known as 1,1'-methylenedipiperidine, is a diamine compound with a unique structure featuring two piperidine rings linked by a methylene bridge. This guide provides a comprehensive toxicological overview for researchers, scientists, and drug development professionals. We will delve into its known toxicological profile, postulate its mechanism of action based on its chemical nature, and detail the standardized methodologies required for its thorough evaluation. The narrative emphasizes the causal links between chemical properties, experimental design, and toxicological outcomes.

Physicochemical Properties and Toxicological Implications

A substance's toxicological profile is intrinsically linked to its chemical structure and physical properties. Dipiperidinomethane is a clear, colorless liquid with a molecular weight of 182.31 g/mol .[1][2] It is soluble in water and has a relatively low log Pow of 0.67, suggesting it does not have a high potential for bioaccumulation. A critical feature is its chemical classification as an aminal , a functional group consisting of two amine groups attached to the same carbon atom. This structure is known to be labile, particularly in aqueous or acidic environments.

Postulated Mechanism of Toxicity: The Hydrolysis Hypothesis

While specific mechanistic studies on Dipiperidinomethane are scarce, its chemical structure as an aminal provides a strong basis for a well-established toxicological mechanism: hydrolysis into its constituent components, piperidine and formaldehyde. [][4][5][6]